molecular formula C3H6N2S B097201 2-Amino-4-thiazoline CAS No. 16566-21-5

2-Amino-4-thiazoline

Cat. No. B097201
CAS RN: 16566-21-5
M. Wt: 102.16 g/mol
InChI Key: JHXOAXMCYMGJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-thiazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a thiazoline ring and an amino group, making it an interesting target for drug development.

Scientific Research Applications

2-Amino-4-thiazoline has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. Several studies have also reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2-Amino-4-thiazoline is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, 2-Amino-4-thiazoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

2-Amino-4-thiazoline has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, studies have shown that it may have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-4-thiazoline in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities, making it a valuable tool for studying various diseases. However, one of the limitations of using 2-Amino-4-thiazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Amino-4-thiazoline. One of the main areas of research is the development of new drugs based on this compound. Several studies have reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets and signaling pathways involved in the biological activities of 2-Amino-4-thiazoline. Additionally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 2-Amino-4-thiazoline can be achieved through various methods, including the condensation of thiosemicarbazide with α-haloketones, the reaction of α-haloketones with thioamides, and the reaction of α-haloketones with thiourea. One of the most commonly used methods for synthesizing 2-Amino-4-thiazoline is the reaction of α-haloketones with thiosemicarbazide. This method involves the reaction of an α-haloketone with thiosemicarbazide in the presence of a base, resulting in the formation of 2-Amino-4-thiazoline.

properties

CAS RN

16566-21-5

Product Name

2-Amino-4-thiazoline

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

2,3-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2

InChI Key

JHXOAXMCYMGJLQ-UHFFFAOYSA-N

SMILES

C1=CSC(N1)N

Canonical SMILES

C1=CSC(N1)N

Other CAS RN

16566-21-5

synonyms

2-amino-2-thiazoline
2-Amino-4-thiazoline
2-aminothiazoline
2-aminothiazoline monohydrobromide
2-aminothiazoline nitrate
2-aminothiazoline phosphate
2-aminothiazoline sulfate
Revercan

Origin of Product

United States

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